molecular formula C17H28NO2+ B13811760 2-Benzoyloxyethyl-hexyl-dimethylazanium

2-Benzoyloxyethyl-hexyl-dimethylazanium

Cat. No.: B13811760
M. Wt: 278.4 g/mol
InChI Key: QEPGHJPJYULJEV-UHFFFAOYSA-N
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Description

2-Benzoyloxyethyl-hexyl-dimethylazanium is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzoyloxyethyl group attached to a hexyl-dimethylazanium moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyloxyethyl-hexyl-dimethylazanium typically involves the reaction of benzoyl chloride with 2-hydroxyethyl-hexyl-dimethylammonium chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzoyloxyethyl group. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyloxyethyl-hexyl-dimethylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, hydroxyl derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Benzoyloxyethyl-hexyl-dimethylazanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoyloxyethyl-hexyl-dimethylazanium involves its interaction with cell membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. It also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyloxyethyl-hexyl-dimethylazanium is unique due to its specific benzoyloxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with biological membranes and proteins .

Properties

Molecular Formula

C17H28NO2+

Molecular Weight

278.4 g/mol

IUPAC Name

2-benzoyloxyethyl-hexyl-dimethylazanium

InChI

InChI=1S/C17H28NO2/c1-4-5-6-10-13-18(2,3)14-15-20-17(19)16-11-8-7-9-12-16/h7-9,11-12H,4-6,10,13-15H2,1-3H3/q+1

InChI Key

QEPGHJPJYULJEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+](C)(C)CCOC(=O)C1=CC=CC=C1

Origin of Product

United States

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